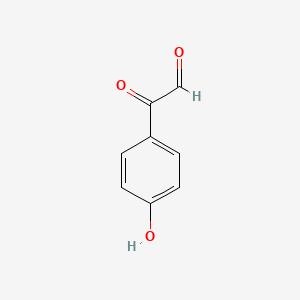

(p-Hydroxyphenyl)glyoxal

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(4-hydroxyphenyl)-2-oxoacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O3/c9-5-8(11)6-1-3-7(10)4-2-6/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTMONFVFAYLRSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1073444 | |

| Record name | Benzeneacetaldehyde, 4-hydroxy-.alpha.-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24645-80-5 | |

| Record name | 4-Hydroxyphenylglyoxal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024645805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (p-Hydroxyphenyl)glyoxal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145743 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetaldehyde, 4-hydroxy-.alpha.-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (P-HYDROXYPHENYL)GLYOXAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/APL7XFW2OP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (p-Hydroxyphenyl)glyoxal: Structure, Properties, and Applications for Researchers and Drug Development Professionals

Introduction

(p-Hydroxyphenyl)glyoxal (HPG), a reactive α-dicarbonyl compound, holds significant interest within the scientific community, particularly for researchers in biochemistry, medicinal chemistry, and drug development. Its unique chemical structure, featuring both a ketone and an aldehyde functional group attached to a phenol, imparts a distinct reactivity profile that makes it a valuable tool for protein modification and a key player in the complex biological processes of glycation. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of (p-Hydroxyphenyl)glyoxal, with a focus on its applications and implications in biological systems and drug discovery.

Chemical Structure and Identification

(p-Hydroxyphenyl)glyoxal, systematically named 2-(4-hydroxyphenyl)-2-oxoacetaldehyde, is characterized by a phenyl ring substituted with a hydroxyl group at the para position and a glyoxal moiety. This structure is fundamental to its chemical behavior, influencing its reactivity and biological interactions.

Key Identifiers:

-

IUPAC Name: 2-(4-hydroxyphenyl)-2-oxoacetaldehyde[1]

-

Canonical SMILES: C1=CC(=CC=C1C(=O)C=O)O[2]

-

InChIKey: MTMONFVFAYLRSG-UHFFFAOYSA-N[1]

Physicochemical Properties

The physicochemical properties of (p-Hydroxyphenyl)glyoxal are crucial for its handling, storage, and application in experimental settings. The presence of both polar (hydroxyl, carbonyls) and non-polar (phenyl ring) groups influences its solubility and reactivity.

| Property | Value | Reference |

| Melting Point | 88 °C | [2] |

| Boiling Point | 295.3 °C at 760 mmHg | [2] |

| Density | 1.286 g/cm³ | [2] |

| XLogP3 | 1.4 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 2 | [2] |

| Appearance | Off-white crystalline powder | [4] |

| Storage Temperature | Inert atmosphere, Store in freezer, under -20°C | [2] |

Spectroscopic Characterization

The structural elucidation and confirmation of (p-Hydroxyphenyl)glyoxal rely on various spectroscopic techniques. Below are the expected and reported spectral characteristics.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the hydroxyl proton. The aromatic protons typically appear as two doublets due to the para-substitution pattern.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will exhibit characteristic peaks for the two carbonyl carbons (ketone and aldehyde), the aromatic carbons (including the carbon attached to the hydroxyl group), and the other carbons of the phenyl ring.

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the O-H stretching of the phenolic group, the C=O stretching of the ketone and aldehyde, and the C-H and C=C vibrations of the aromatic ring. A vapor phase IR spectrum is available for reference.[5]

-

Mass Spectrometry: The mass spectrum provides the molecular weight of the compound. The exact mass is reported as 150.031694 g/mol .[2] Electron ionization mass spectrometry data is also available through the NIST Mass Spectrometry Data Center.[3]

Synthesis of (p-Hydroxyphenyl)glyoxal

A common and effective method for the synthesis of (p-Hydroxyphenyl)glyoxal is the oxidation of 4-hydroxyacetophenone using selenium dioxide (SeO₂). This method provides a good yield of the desired product.

Experimental Protocol: Selenium Dioxide Oxidation of 4-Hydroxyacetophenone

This protocol is based on a well-established synthetic route for glyoxals from acetophenones.

Materials:

-

4-Hydroxyacetophenone

-

Selenium(IV) oxide (SeO₂)

-

1,4-Dioxane

-

Water

-

Diatomaceous earth (Celite®)

-

Activated carbon

Procedure:

-

Dissolve 4-hydroxyacetophenone in a mixture of 1,4-dioxane and water.

-

Add selenium(IV) oxide to the solution.

-

Heat the reaction mixture under reflux with stirring in an inert atmosphere for approximately 4 hours.[2]

-

After the reaction is complete, filter the hot mixture over diatomaceous earth to remove the precipitated selenium.

-

Remove the solvent from the filtrate under reduced pressure.

-

Take up the residue in water and heat it on a steam bath.

-

Decolorize the solution with activated carbon.

-

Cool the solution to refrigerator temperature to allow the hydrate of (p-Hydroxyphenyl)glyoxal to crystallize.

-

Collect the product by filtration.

Caption: Synthesis of (p-Hydroxyphenyl)glyoxal via oxidation.

Chemical Reactivity and Applications

The dicarbonyl functionality of (p-Hydroxyphenyl)glyoxal is the primary driver of its chemical reactivity, making it a valuable reagent for the specific modification of proteins, particularly at arginine residues.

Reaction with Arginine Residues

(p-Hydroxyphenyl)glyoxal reacts with the guanidinium group of arginine residues under mild conditions to form a stable adduct.[4] This reaction is highly specific and can be monitored spectrophotometrically due to an increase in absorbance at approximately 340 nm.[6] This property makes HPG an excellent tool for:

-

Quantifying accessible arginine residues in proteins.

-

Identifying arginine residues at the active or binding sites of enzymes. [7]

-

Probing the role of arginine in protein structure and function.

The reaction proceeds through the formation of a diol intermediate, which can then dehydrate to form a stable cyclic adduct.

Caption: Reaction of HPG with an arginine residue.

Biological Significance: Dicarbonyl Stress and Advanced Glycation End Products (AGEs)

Beyond its utility as a laboratory reagent, (p-Hydroxyphenyl)glyoxal is a representative of a class of molecules with significant biological implications. Dicarbonyl compounds, such as glyoxal, methylglyoxal, and 3-deoxyglucosone, are formed endogenously through various metabolic pathways, including glucose degradation.[8][9] An imbalance leading to the accumulation of these reactive species results in a state known as "dicarbonyl stress."[10][11][12]

Dicarbonyl stress is a key factor in the formation of Advanced Glycation End Products (AGEs). AGEs are a heterogeneous group of compounds formed through non-enzymatic reactions between reducing sugars or dicarbonyls and proteins, lipids, or nucleic acids.[8] The accumulation of AGEs is implicated in the pathogenesis of numerous age-related and chronic diseases, including:

-

Diabetes Mellitus and its Complications: AGEs contribute to diabetic neuropathy, nephropathy, and retinopathy by altering protein structure and function, and by inducing oxidative stress and inflammation.[8]

-

Neurodegenerative Diseases: There is growing evidence linking dicarbonyl stress and AGE formation to the pathology of neurodegenerative disorders like Alzheimer's and Parkinson's disease.[12][13][14]

-

Cardiovascular Disease: The cross-linking of proteins like collagen by AGEs can lead to increased arterial stiffness and contribute to cardiovascular complications.

The study of (p-Hydroxyphenyl)glyoxal and similar dicarbonyls is therefore crucial for understanding the molecular mechanisms underlying these diseases and for the development of therapeutic strategies aimed at mitigating dicarbonyl stress and inhibiting AGE formation.

Implications for Drug Development

The involvement of dicarbonyl stress and AGEs in a wide range of pathologies makes this pathway a promising target for drug development. Research in this area is focused on several key strategies:

-

Scavenging of Dicarbonyl Compounds: Developing molecules that can trap reactive dicarbonyls like (p-Hydroxyphenyl)glyoxal before they can react with biological macromolecules.

-

Inhibition of AGE Formation: Identifying compounds that can interfere with the chemical reactions that lead to the formation of AGEs.

-

Breaking of AGE Cross-links: Designing drugs that can break the cross-links formed by AGEs, potentially reversing some of the damage to tissues.

-

Modulation of the Glyoxalase System: The glyoxalase system is the primary enzymatic defense against dicarbonyl stress.[10][12] Developing inducers of this system could be a therapeutic approach for diseases associated with elevated dicarbonyl levels.[10]

Conclusion

(p-Hydroxyphenyl)glyoxal is a molecule of dual significance. As a chemical reagent, it provides a specific and quantifiable means of studying the role of arginine residues in protein science. In a biological context, it represents a class of reactive metabolites central to the processes of dicarbonyl stress and the formation of advanced glycation end products, which are deeply implicated in aging and chronic disease. For researchers and drug development professionals, a thorough understanding of the chemical properties, reactivity, and biological roles of (p-Hydroxyphenyl)glyoxal is essential for advancing our knowledge of disease mechanisms and for the rational design of novel therapeutics.

References

-

Rabbani, N., & Thornalley, P. J. (2016). Methylglyoxal-induced dicarbonyl stress in aging and disease: first steps towards glyoxalase 1-based treatments. Biochemical Society Transactions, 44(5), 1481–1490. [Link]

-

Wood, T. D., Guan, Z., & Kenyon, G. L. (1998). Creatine kinase: Essential arginine residues at the nucleotide binding site identified by chemical modification and high-resolution tandem mass spectrometry. Proceedings of the National Academy of Sciences, 95(7), 3362-3366. [Link]

-

Wanigasekara, N., & Chowdhury, S. M. H. (2017). Mass spectrometry assisted arginine side chains assignment of NMR resonances in natural abundance proteins. Journal of The American Society for Mass Spectrometry, 28(8), 1648–1651. [Link]

-

Eun, H. M. (1988). Arginine modification by phenylglyoxal and (p-hydroxyphenyl)glyoxal: reaction rates and intermediates. Biochemistry international, 17(4), 719–727. [Link]

-

Stadler, K. (2011). Dicarbonyls and Advanced Glycation End-Products in the Development of Diabetic Complications and Targets for Intervention. International journal of molecular sciences, 12(10), 6454–6473. [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

-

Rabbani, N., & Thornalley, P. J. (2018). Dicarbonyl stress, protein glycation and the unfolded protein response. The international journal of biochemistry & cell biology, 98, 114–121. [Link]

-

SpectraBase. (n.d.). (p-Hydroxyphenyl)glyoxal. [Link]

-

Eleonori, R., & Amadio, S. (2019). Dicarbonyl Stress at the Crossroads of Healthy and Unhealthy Aging. Nutrients, 11(7), 1648. [Link]

-

Wikipedia. (n.d.). Propionyl-CoA carboxylase. [Link]

-

Takahashi, K. (1977). The Reactions of Phenylglyoxal and Related Reagents With Amino Acids. Journal of biochemistry, 81(2), 395–402. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0061916). [Link]

-

LookChem. (n.d.). (p-Hydroxyphenyl)glyoxal. [Link]

-

Singh, N., et al. (2011). Anti-diabetic and anti-oxidative effects of 4-hydroxypipecolic acid in C57BL/KsJ-db/db mice. Journal of Pharmacy and Pharmacology, 63(10), 1344-1351. [Link]

-

G-Biosciences. (n.d.). p-Hydroxyphenylglyoxal (HPG). [Link]

-

Zarkovic, N. (2003). 4-hydroxynonenal and neurodegenerative diseases. Molecular aspects of medicine, 24(4-5), 293–303. [Link]

-

Sibbersen, C., & Johannsen, M. (2020). Dicarbonyl derived post-translational modifications: chemistry bridging biology and aging-related disease. Essays in biochemistry, 64(1), 97–110. [Link]

-

PubChem. (n.d.). 4-Hydroxyphenylglyoxal. [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0218368). [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). [Link]

-

PubChem. (n.d.). 4-Hydroxyphenylglyoxal. [Link]

-

Cepham Life Sciences. (n.d.). p-Hydroxyphenyl Glyoxal. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000119). [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0270154). [Link]

-

ResearchGate. (n.d.). 4-Hydroxynonenal and neurodegenerative diseases. [Link]

-

Di Domenico, F., et al. (2017). Role of 4-hydroxy-2-nonenal (HNE) in the pathogenesis of alzheimer disease and other selected age-related neurodegenerative disorders. Free radical biology & medicine, 111, 253–261. [Link]

-

ResearchGate. (n.d.). FT-IR spectrum:(a)3-(4-hydroxy phenyl)-1,1, 2,2-tetracyanocyclopropane, (b) 3-(4-hydroxy phenyl) cyclopropane-1,1,2,2-tetracarboxylic acid (c) p-TCP. [Link]

-

Valenzuela, R., et al. (2022). Neuroprotective Effect of 3′,4′-Dihydroxyphenylglycol in Type-1-like Diabetic Rats—Influence of the Hydroxytyrosol/3′,4′-Dihydroxyphenylglycol Ratio Present in Extra Virgin Olive Oil. Antioxidants, 11(3), 522. [Link]

-

Dhaunsi, G. S., & Bitar, M. S. (2018). 4-Hydroxy-2-nonenal, a lipid peroxidation product, as a biomarker in diabetes and its complications: challenges and opportunities. Redox report : communications in free radical research, 23(1), 1–10. [Link]

-

ResearchGate. (n.d.). fT-ir results of glyoxal (g), melamine (M) and Mg sample. [Link]

-

Smith, A. G., et al. (2021). Methylglyoxal products in pre-symptomatic type 1 diabetes. Frontiers in Endocrinology, 12, 735235. [Link]

-

Naskar, A., & Naskar, M. K. (2022). A Review on Synthesis Methods of Phyllosilicate- and Graphene-Filled Composite Hydrogels. Gels, 8(11), 724. [Link]

-

Ahmed, E. M. (2015). Comprehensive Review of Hydrogel Synthesis, Characterization, and Emerging Applications. Journal of Advanced Research, 6(2), 105–121. [Link]

-

Chen, Y.-C., et al. (2024). Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. Polymers, 16(13), 1782. [Link]

-

Indiana University School of Medicine. (2023, November 16). Targeting Type 1 Diabetes via Polyamines: The TADPOL Trial [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). Synthesis and synthetic applications of (4-hydroxyphenyl)perfluoroalkylmethanols. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. lookchem.com [lookchem.com]

- 3. 4-Hydroxyphenylglyoxal | C8H6O3 | CID 90568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Protein Modification | HPG | G-Biosciences [gbiosciences.com]

- 5. spectrabase.com [spectrabase.com]

- 6. cephamls.com [cephamls.com]

- 7. Propionyl-CoA carboxylase - Wikipedia [en.wikipedia.org]

- 8. Dicarbonyls and Advanced Glycation End-Products in the Development of Diabetic Complications and Targets for Intervention [mdpi.com]

- 9. portlandpress.com [portlandpress.com]

- 10. Methylglyoxal-induced dicarbonyl stress in aging and disease: first steps towards glyoxalase 1-based treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dicarbonyl stress, protein glycation and the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dicarbonyl Stress at the Crossroads of Healthy and Unhealthy Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Role of 4-hydroxy-2-nonenal (HNE) in the pathogenesis of alzheimer disease and other selected age-related neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reaction Mechanism of (p-Hydroxyphenyl)glyoxal with Arginine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(p-Hydroxyphenyl)glyoxal (HPGO) is an α-dicarbonyl compound utilized extensively as a chemical probe to selectively modify arginine residues in proteins. Understanding its reaction mechanism is critical for its effective application in proteomics, enzyme kinetics, and for elucidating the broader biological implications of protein glycation. This guide provides a detailed examination of the chemical reaction between HPGO and the guanidinium group of arginine. We will dissect the multi-step reaction pathway, including the formation of key intermediates and the final stable adducts. Furthermore, this document explores the kinetics of the reaction, comparing HPGO to its analogue, phenylglyoxal (PGO), and discusses the significant influence of reaction conditions, such as pH and the presence of borate buffers. Methodologies for studying this reaction, including spectrophotometry and mass spectrometry, are presented with detailed protocols to provide a practical framework for researchers. This guide serves as an authoritative resource for professionals seeking to leverage arginine modification in their research or to understand the fundamental chemistry of advanced glycation end-product (AGE) formation.

Introduction: The Significance of Arginine Modification by α-Dicarbonyls

The post-translational modification of proteins is a cornerstone of cellular regulation and pathology. Among the various non-enzymatic modifications, the reaction of α-dicarbonyl compounds with nucleophilic amino acid residues is of paramount importance. These reactions lead to the formation of Advanced Glycation End-products (AGEs), a diverse class of modifications implicated in aging and the pathogenesis of numerous diseases, including diabetes and neurodegenerative disorders[1][2][3].

Arginine, with its strongly basic guanidinium group (pKa ≈ 12.5), is a primary target for α-dicarbonyls like glyoxal, methylglyoxal, and their derivatives[4][5]. The modification of arginine can profoundly alter a protein's structure, charge, and function, making it a focal point of study. (p-Hydroxyphenyl)glyoxal (HPGO) is a specific reagent used in laboratory settings to probe the function of arginine residues within proteins[6][7]. Its reaction chemistry is analogous to that of endogenous dicarbonyls, providing a valuable model for understanding the formation of complex AGEs such as hydroimidazolones, which are among the most prevalent AGEs found in the human body[8][9]. A thorough grasp of the HPGO-arginine reaction mechanism is therefore essential for designing robust protein modification experiments and for interpreting the biological consequences of glycation.

The Core Reaction Mechanism: From Nucleophilic Attack to a Stable Adduct

The reaction of (p-Hydroxyphenyl)glyoxal with the guanidinium side chain of arginine is a multi-step process initiated by a nucleophilic attack. The reaction proceeds through unstable intermediates to form a stable heterocyclic product.

-

Initial Nucleophilic Attack: The reaction commences with the nucleophilic attack by one of the terminal nitrogens of the arginine guanidinium group on one of the carbonyl carbons of HPGO. This forms a transient carbinolamine intermediate.

-

Cyclization: A subsequent intramolecular reaction occurs where the other terminal nitrogen of the guanidinium group attacks the second carbonyl carbon of HPGO. This cyclization step results in the formation of a five-membered dihydroxyimidazolidine ring structure. This intermediate is often the primary product of the reaction between glyoxals and arginine residues under certain conditions[10][11].

-

Dehydration and Aromatization: The dihydroxyimidazolidine intermediate is typically unstable and can readily lose a molecule of water to form a more stable, conjugated hydroimidazolone adduct. This dehydration step is often the rate-limiting part of the adduct formation.

The overall reaction transforms the hydrophilic, positively charged guanidinium group into a larger, uncharged, and more hydrophobic heterocyclic system, which is the basis for the functional changes observed in modified proteins.

Caption: Figure 2: Workflow for Analyzing HPGO-Arginine Reactions.

Protocol 1: Kinetic Analysis via UV-Vis Spectrophotometry

This protocol is designed to monitor the reaction rate by observing the formation and decay of colored intermediates.

Objective: To determine the initial reaction rate of HPGO with an arginine-containing compound.

Materials:

-

(p-Hydroxyphenyl)glyoxal (HPGO) stock solution (e.g., 100 mM in ethanol).

-

Arginine or arginine-containing peptide stock solution (e.g., 1 M in water).

-

Reaction Buffer: 0.1 M sodium phosphate buffer, pH 9.0.

-

Optional: 0.1 M sodium borate buffer, pH 9.0.

-

UV-Vis Spectrophotometer with temperature control.

Procedure:

-

Instrument Setup: Set the spectrophotometer to 37°C. Set it to perform a time-course scan, measuring absorbance at 336 nm and 458 nm.

-

Blank Measurement: Prepare a blank cuvette containing 1 mL of the reaction buffer.

-

Reaction Initiation: In a separate cuvette, add 980 µL of the reaction buffer and 10 µL of the arginine stock solution. Mix and place in the spectrophotometer to equilibrate.

-

Data Acquisition: Initiate the reaction by adding 10 µL of the HPGO stock solution to the cuvette. Mix rapidly by inversion and immediately start recording absorbance readings every 10 seconds for 10-20 minutes.

-

Data Analysis: Plot absorbance at 458 nm versus time. The initial rate of the reaction can be calculated from the initial slope of this curve.

-

Causality Note: The choice of pH 9.0 is to ensure a sufficient population of the arginine guanidinium group is deprotonated and thus nucleophilic, while avoiding significant protein denaturation. The spectrophotometric monitoring provides real-time data on the formation of specific intermediates unique to the HPGO reaction.[12]

Protocol 2: Identification of Adducts by Mass Spectrometry

This protocol provides a framework for identifying the specific arginine residues on a protein that have been modified by HPGO.

Objective: To identify HPGO-modified arginine residues in a target protein.

Materials:

-

Target protein containing arginine residues.

-

HPGO.

-

Denaturing buffer (e.g., 8 M Urea).

-

Reducing agent (e.g., DTT).

-

Alkylating agent (e.g., iodoacetamide).

-

Protease (e.g., Trypsin, Mass Spectrometry Grade).

-

LC-MS/MS system.

Procedure:

-

Protein Modification: Incubate the target protein (e.g., 1 mg/mL) with a 50-fold molar excess of HPGO in a suitable buffer (e.g., 50 mM HEPES, pH 8.0) for 2 hours at 37°C. Prepare a control sample without HPGO.

-

Denaturation, Reduction, and Alkylation: Denature the protein by adding urea to a final concentration of 8 M. Reduce disulfide bonds with DTT (10 mM, 1 hour at 37°C). Alkylate free cysteines with iodoacetamide (55 mM, 45 min in the dark).

-

Enzymatic Digestion: Dilute the sample 4-fold with 50 mM ammonium bicarbonate to lower the urea concentration. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

-

Sample Cleanup: Acidify the digest with formic acid and desalt using a C18 ZipTip or equivalent.

-

LC-MS/MS Analysis: Analyze the peptide mixture using a standard reverse-phase LC gradient coupled to a high-resolution mass spectrometer. Configure the MS to perform data-dependent acquisition (DDA), selecting peptide precursors for MS/MS fragmentation.

-

Data Analysis: Search the resulting MS/MS spectra against the protein sequence using a database search engine (e.g., Mascot, Sequest). Crucially, include a variable modification on arginine corresponding to the mass of the HPGO adduct. The expected mass shift for the stable hydroimidazolone adduct is the mass of HPGO minus one water molecule (C₈H₈O₃ - H₂O = C₈H₆O₂), resulting in a mass addition of 134.0368 Da .

-

Self-Validation: The presence of a modified peptide in the HPGO-treated sample and its absence in the control sample confirms the modification. MS/MS fragmentation of the peptide will pinpoint the exact arginine residue that was modified. Trypsin will not cleave at a modified arginine residue, which can provide additional evidence of modification.[11][13]

Conclusion and Future Directions

The reaction of (p-Hydroxyphenyl)glyoxal with arginine is a complex process involving distinct intermediates and is highly sensitive to buffer conditions. While PGO is kinetically faster in non-borate buffers, the unique spectral properties of the HPGO reaction provide a window into the formation of transient species that are otherwise difficult to observe.[12] The methodologies outlined here—spectrophotometry for kinetic analysis and mass spectrometry for adduct identification—provide a robust toolkit for researchers in protein chemistry and drug development.

Future research should focus on elucidating the precise structure of the 458 nm intermediate and exploring the influence of neighboring amino acid residues on the reaction rate and product distribution. Such studies will not only refine the use of HPGO as a biochemical tool but also deepen our understanding of the fundamental mechanisms of protein damage by endogenous dicarbonyls in the context of human health and disease.

References

-

Eun, H. M. (1988). Arginine modification by phenylglyoxal and (p-hydroxyphenyl)glyoxal: reaction rates and intermediates. Biochem Int, 17(4), 719-27. [Link]

-

Ahmed, N., & Thornalley, P. J. (2002). Methylglyoxal-Derived Hydroimidazolone Advanced Glycation End-Products of Human Lens Proteins. Investigative Ophthalmology & Visual Science, 43(11), 3514-3521. [Link]

-

Cotham, W. E., Metz, T. O., Ferguson, P. L., Brock, J. W., Hinton, D. J., Thorpe, S. R., Baynes, J. W., & Ames, J. M. (2004). Proteomic analysis of arginine adducts on glyoxal-modified ribonuclease. Molecular & cellular proteomics : MCP, 3(12), 1145–1153. [Link]

-

Miles, E. W., & Tani, Y. (1982). Reaction of phenylglyoxal and (p-hydroxyphenyl) glyoxal with arginines and cysteines in the alpha subunit of tryptophan synthase. Biochemistry, 21(11), 2586-92. [Link]

-

Strambler, K. F., & Sleiman, S. F. (2012). Exploring Post-Translational Arginine Modification Using Chemically Synthesized Methylglyoxal Hydroimidazolones (MG-Hs). PLoS ONE, 7(5), e36723. [Link]

-

Wolfe, J. B., & Kaltashov, I. A. (2021). Synergistic sequence contributions bias glycation outcomes. Nature Communications, 12(1), 3298. [Link]

-

Yamada, H., & Imoto, T. (1980). Modification of available arginine residues in proteins by p-hydroxyphenylglyoxal. Analytical Biochemistry, 109(1), 32-40. [Link]

-

Kantas, D., & de la Torre, J. G. (2021). Methylglyoxal Forms Diverse Mercaptomethylimidazole Crosslinks with Thiol and Guanidine Pairs in Endogenous Metabolites and Proteins. ACS Chemical Biology, 16(10), 1956-1966. [Link]

-

Wanigasekara, C., & Chowdhury, S. (2016). Reaction scheme for the modification of arginine residues with phenylglyoxal. ResearchGate. [Link]

-

Takahashi, K. (1977). The Reactions of Phenylglyoxal and Related Reagents With Amino Acids. Journal of Biochemistry, 81(2), 395-402. [Link]

-

Takahashi, K. (1977). The reaction of phenylglyoxal and related agents with proteins. ResearchGate. [Link]

-

Chen, Y., Yu, Y., & Li, H. (2019). Improving mass spectrometry analysis of protein structures with arginine-selective chemical cross-linkers. Nature Communications, 10(1), 3941. [Link]

-

Gkogkolou, P., & Böhm, M. (2012). Advanced glycation end products: Key players in skin aging? Dermato-endocrinology, 4(3), 259–270. [Link]

-

Kitamura, K., Hirayama, J., Tabuchi, Y., Minami, T., Matsubara, H., Hattori, A., & Suzuki, N. (2020). Glyoxal-induced formation of advanced glycation end-products in type 1 collagen decreases both its strength and flexibility in vitro. Scientific Reports, 10(1), 20925. [Link]

-

Vistoli, G., De Maddis, D., Cipak, A., Zarkovic, N., Carini, M., & Aldini, G. (2013). Advanced glycation endproducts (AGEs): new therapeutic horizons?. Current pharmaceutical design, 19(32), 5706–5720. [Link]

-

Wang, W., Guo, H., Li, Y., & Wang, Y. J. (2012). Arginine Modifications by Methylglyoxal: Discovery in a Recombinant Monoclonal Antibody and Contribution to Acidic Species. Analytical Chemistry, 84(16), 7068–7075. [Link]

-

Miles, E. W., & Tani, Y. (1982). Reaction of phenylglyoxal and {p-hydroxyphenyl}glyoxal with arginines and cysteines in the .alpha. subunit of tryptophan synthase. ACS Publications. [Link]

-

Reddy, V. P., & L. (2023). Advanced Glycation End Products in Health and Disease. International Journal of Molecular Sciences, 24(3), 2023. [Link]

-

Rabbani, G., & Ahn, J. (2019). Probing Protein Glycation by Chromatography and Mass Spectrometry: Analysis of Glycation Adducts. Molecules, 24(19), 3537. [Link]

-

Brock, J. W., Cotham, W. E., Thorpe, S. R., Baynes, J. W., & Ames, J. M. (2003). Modification and Cross-Linking of Proteins by Glycolaldehyde and Glyoxal: A Model System. Journal of Agricultural and Food Chemistry, 51(13), 3846-3850. [Link]

-

Czerwińska, M. E., & Granica, S. (2017). Inhibition of Advanced Glycation End-Product Formation and Antioxidant Activity by Extracts and Polyphenols from Scutellaria alpina L. and S. altissima L. Molecules, 22(3), 476. [Link]

-

Brock, J. W. C., Cotham, W. E., Thorpe, S. R., Baynes, J. W., & Ames, J. M. (2003). Modification and Cross-Linking of Proteins by Glycolaldehyde and Glyoxal: A Model System. ResearchGate. [Link]

-

Cotham, W. E., Metz, T. O., Ferguson, P. L., Brock, J. W., Hinton, D. J., Thorpe, S. R., Baynes, J. W., & Ames, J. M. (2004). Proteomic analysis of arginine adducts on glyoxal-modified ribonuclease. PubMed. [Link]

-

Tallman, K. A., & Liebler, D. C. (2010). Protein modifications by electrophilic lipoxidation products: Adduct formation, chemical strategies and tandem mass spectrometry. Oregon State University. [Link]

Sources

- 1. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 2. Methylglyoxal and advanced glycation endproducts: new therapeutic horizons? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The reactions of phenylglyoxal and related reagents with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Reaction of phenylglyoxal and (p-hydroxyphenyl) glyoxal with arginines and cysteines in the alpha subunit of tryptophan synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Modification of available arginine residues in proteins by p-hydroxyphenylglyoxal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

- 9. Exploring Post-Translational Arginine Modification Using Chemically Synthesized Methylglyoxal Hydroimidazolones (MG-Hs) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Proteomic analysis of arginine adducts on glyoxal-modified ribonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Arginine modification by phenylglyoxal and (p-hydroxyphenyl)glyoxal: reaction rates and intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Arginine Modifications by Methylglyoxal: Discovery in a Recombinant Monoclonal Antibody and Contribution to Acidic Species - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Purification of (p-Hydroxyphenyl)glyoxal Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (p-Hydroxyphenyl)glyoxal Hydrate in Modern Drug Discovery

(p-Hydroxyphenyl)glyoxal hydrate is a versatile bifunctional building block that has garnered significant attention in medicinal chemistry and organic synthesis.[1][2] Its unique structure, featuring both a reactive aldehyde and a ketone adjacent to a phenolic ring, makes it an invaluable precursor for the synthesis of a diverse array of heterocyclic compounds, many of which form the core scaffolds of biologically active molecules.[1][3][4] This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the synthesis, purification, and characterization of (p-Hydroxyphenyl)glyoxal hydrate, emphasizing the underlying chemical principles and practical considerations for achieving high purity and yield. The ability to efficiently synthesize this key intermediate is crucial for the exploration of novel chemical space in the quest for new therapeutic agents.[5][6]

Synthesis of (p-Hydroxyphenyl)glyoxal Hydrate via Riley Oxidation

The most common and efficient method for the synthesis of (p-Hydroxyphenyl)glyoxal hydrate is the selenium dioxide-mediated oxidation of 4-hydroxyacetophenone, a reaction famously known as the Riley oxidation.

The Mechanism of the Riley Oxidation

The Riley oxidation is a powerful method for the selective oxidation of a methylene group adjacent to a carbonyl group to afford a 1,2-dicarbonyl compound. The mechanism proceeds through the enol tautomer of the ketone. In the case of 4-hydroxyacetophenone, the reaction is initiated by the attack of the enol form on the electrophilic selenium center of selenium dioxide. A subsequent series of rearrangements and loss of water leads to the formation of the desired glyoxal, which is then hydrated in the aqueous media to yield the stable (p-Hydroxyphenyl)glyoxal hydrate.

Experimental Protocol: Synthesis of (p-Hydroxyphenyl)glyoxal Hydrate

This protocol is adapted from established literature procedures and is designed to provide a reliable method for the laboratory-scale synthesis of the target compound.

Materials and Reagents

| Reagent | Formula | Molecular Weight ( g/mol ) | Quantity | Moles |

| 4-Hydroxyacetophenone | C₈H₈O₂ | 136.15 | 15.0 g | 0.11 |

| Selenium Dioxide | SeO₂ | 110.96 | 12.2 g | 0.11 |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 70 mL | - |

| Deionized Water | H₂O | 18.02 | 8.3 mL | - |

| Activated Carbon | C | 12.01 | As needed | - |

| Diatomaceous Earth | - | - | As needed | - |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 15.0 g (0.11 mol) of 4-hydroxyacetophenone in 70 mL of 1,4-dioxane and 8.3 mL of deionized water.

-

Addition of Oxidant: To the stirred solution, carefully add 12.2 g (0.11 mol) of selenium dioxide. Caution: Selenium compounds are toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction: Heat the reaction mixture to 80°C and maintain this temperature for 18 hours with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of diatomaceous earth to remove the precipitated elemental selenium.

-

Solvent Removal: Concentrate the filtrate under reduced pressure to remove the dioxane and water.

-

Initial Purification: To the residue, add 150 mL of deionized water and heat the mixture on a steam bath.

-

Decolorization: Add a small amount of activated carbon to the hot aqueous solution and continue heating for a few minutes to remove colored impurities.

-

Crystallization: Filter the hot solution to remove the activated carbon. Allow the filtrate to cool slowly to room temperature and then place it in a refrigerator to facilitate the crystallization of the product.

-

Collection of Product: Collect the resulting light-yellow solid by filtration, wash with a small amount of cold water, and air-dry to obtain (p-Hydroxyphenyl)glyoxal hydrate.

Caption: Workflow for the synthesis and purification of (p-Hydroxyphenyl)glyoxal hydrate.

Purification of (p-Hydroxyphenyl)glyoxal Hydrate

Achieving high purity of (p-Hydroxyphenyl)glyoxal hydrate is paramount for its successful application in drug synthesis and biological assays. The primary method for purification is recrystallization, though chromatographic techniques can be employed for even higher purity.

Recrystallization

Recrystallization is an effective technique for purifying solid compounds. The choice of solvent is critical; an ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should either be insoluble at high temperatures or remain soluble at low temperatures. For (p-Hydroxyphenyl)glyoxal hydrate, water is an excellent solvent for recrystallization.

Detailed Recrystallization Protocol:

-

Dissolution: Place the crude (p-Hydroxyphenyl)glyoxal hydrate in a flask and add a minimal amount of hot deionized water to completely dissolve the solid.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

-

Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove the activated carbon and any insoluble impurities.

-

Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Subsequently, cool the flask in an ice bath to maximize the yield of the crystallized product.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry them in a desiccator or a vacuum oven at a low temperature.

Column Chromatography

For applications requiring very high purity, column chromatography can be utilized. Given the polar nature of (p-Hydroxyphenyl)glyoxal hydrate, normal-phase chromatography using a polar stationary phase like silica gel is suitable.

Column Chromatography Parameters:

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase (Eluent): A gradient of ethyl acetate in hexane or dichloromethane can be used. The optimal solvent system should be determined by TLC analysis.

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and evaporate the solvent to obtain the purified compound.

Analytical Characterization: A Self-Validating System

To ensure the identity and purity of the synthesized (p-Hydroxyphenyl)glyoxal hydrate, a combination of analytical techniques should be employed.

| Property | Value |

| Molecular Formula | C₈H₈O₄ (as hydrate) |

| Molecular Weight | 168.15 g/mol (as hydrate)[2][7] |

| Appearance | Light yellow solid[2] |

| Melting Point | 108-110 °C[2] |

¹H NMR Spectroscopy

The ¹H NMR spectrum provides valuable information about the structure of the molecule. For (p-Hydroxyphenyl)glyoxal hydrate in a suitable deuterated solvent (e.g., DMSO-d₆), the following peaks are expected:

-

Aromatic protons of the p-hydroxyphenyl group.

-

A peak corresponding to the hydroxyl proton of the phenol.

-

A signal for the geminal diol protons.

-

A peak from the water of hydration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbons and the aromatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the functional groups present in the molecule. Key absorption bands for (p-Hydroxyphenyl)glyoxal hydrate include:

-

A broad O-H stretching band from the phenolic hydroxyl group and the hydrate water molecules.

-

C=O stretching bands for the ketone and aldehyde groups.

-

C-O stretching bands.

-

Aromatic C-H and C=C stretching bands.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. Electron ionization (EI) or electrospray ionization (ESI) can be used. The mass spectrum should show a molecular ion peak corresponding to the anhydrous form of the molecule.

Caption: Analytical techniques for the characterization of (p-Hydroxyphenyl)glyoxal hydrate.Applications in Drug Development

(p-Hydroxyphenyl)glyoxal hydrate's utility in drug development stems from its ability to participate in a variety of chemical transformations to generate complex molecular architectures.

Synthesis of Bioactive Heterocycles

Aryl glyoxals are key starting materials in the synthesis of a wide range of oxygen- and nitrogen-containing heterocycles, which are prevalent in many approved drugs.[1][3][4] These include furans, pyrans, and other fused heterocyclic systems. The dual reactivity of the aldehyde and ketone functionalities allows for versatile reaction pathways in the construction of these ring systems.

Multicomponent Reactions (MCRs)

(p-Hydroxyphenyl)glyoxal hydrate is an excellent substrate for multicomponent reactions, which are powerful tools in drug discovery for rapidly generating libraries of diverse compounds.[1] MCRs allow for the formation of complex molecules in a single step from three or more starting materials, which is highly efficient and atom-economical. The use of (p-Hydroxyphenyl)glyoxal in MCRs has led to the discovery of novel compounds with potential therapeutic applications.[8][9]

Building Block for Targeted Therapies

The p-hydroxyphenyl moiety is a common feature in many biologically active compounds, as the phenolic hydroxyl group can participate in hydrogen bonding interactions with biological targets. By using (p-Hydroxyphenyl)glyoxal hydrate as a starting material, medicinal chemists can incorporate this important pharmacophore into novel drug candidates. For instance, derivatives of 4-hydroxyphenylglycine and 4-hydroxyphenylglycinol, which can be synthesized from (p-hydroxyphenyl)glyoxal, have been investigated as agonists for G protein-coupled receptors.[10]

Conclusion

This technical guide has provided a detailed and practical overview of the synthesis, purification, and characterization of (p-Hydroxyphenyl)glyoxal hydrate. By understanding the underlying chemical principles and following the outlined protocols, researchers in drug development and related fields can reliably produce this valuable building block for the synthesis of novel bioactive molecules. The versatility of (p-Hydroxyphenyl)glyoxal hydrate in the construction of complex heterocyclic systems and its utility in multicomponent reactions underscore its importance in the ongoing search for new and effective therapeutics.

References

-

Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles. (2023). RSC Advances, 13(20), 11652-11684. Available from: [Link]

-

Arylglyoxals in Synthesis of Heterocyclic Compounds. (2018). ResearchGate. Available from: [Link]

-

Arylglyoxals in Synthesis of Heterocyclic Compounds. (2021). ResearchGate. Available from: [Link]

-

Asian Journal of Chemistry. (n.d.). Available from: [Link]

-

(a) FTIR spectra and (b) UV spectra of the individual reactants... (n.d.). ResearchGate. Available from: [Link]

-

Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage. (2018, November 15). YouTube. Available from: [Link]

-

Editorial: Emerging heterocycles as bioactive compounds. (2023). Frontiers in Chemistry, 11. Available from: [Link]

-

(PDF) Synthesis of Bioactive Heterocycles From. (n.d.). Amanote Research. Available from: [Link]

-

Infrared characterization of hydrated products of glyoxal in aqueous solution. (n.d.). ResearchGate. Available from: [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Available from: [Link]

-

Arginine modification by phenylglyoxal and (p-hydroxyphenyl)glyoxal: reaction rates and intermediates. (1988). Biochemical International, 17(4), 719-727. Available from: [Link]

-

Figure 1. FT-IR spectrum:(a)3-(4-hydroxy phenyl)-1,1,... (n.d.). ResearchGate. Available from: [Link]

-

Reaction of phenylglyoxal and (p-hydroxyphenyl) glyoxal with arginines and cysteines in the alpha subunit of tryptophan synthase. (1981). The Journal of Biological Chemistry, 256(10), 5069-5074. Available from: [Link]

-

Infrared characterization of hydrated products of glyoxal in aqueous solution. (2023). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 306, 123571. Available from: [Link]

-

Arginine modification by phenylglyoxal and (p-hydroxyphenyl)glyoxal: reaction rates and intermediates. (1988). Biochemistry International, 17(4), 719-727. Available from: [Link]

-

FTIR Functional Group Database Table with Search. (n.d.). InstaNANO. Available from: [Link]

-

(p-Hydroxyphenyl)glyoxal. (n.d.). LookChem. Available from: [Link]

-

p-Hydroxyphenyl Glyoxal. (n.d.). Cepham Life Sciences. Available from: [Link]

-

(a) FTIR spectra and (b) UV spectra of the individual reactants... (n.d.). ResearchGate. Available from: [Link]

-

Phosphonic acid, (p-hydroxyphenyl)-. (n.d.). NIST WebBook. Available from: [Link]

-

Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. (2021). Molecules, 26(4), 1169. Available from: [Link]

-

Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (2022). Pharmaceuticals, 15(8), 1009. Available from: [Link]

-

Design, synthesis and pharmacological evaluation of 4-hydroxyphenylglycine and 4-hydroxyphenylglycinol derivatives as GPR88 agonists. (2017). Bioorganic & Medicinal Chemistry Letters, 27(2), 263-267. Available from: [Link]

-

Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. (2021). Molecules, 26(16), 4880. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. ijnrd.org [ijnrd.org]

- 4. Bioactive heterocycles containing a 3,4,5-trimethoxyphenyl fragment exerting potent antiproliferative activity through microtubule destabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Editorial: Emerging heterocycles as bioactive compounds [iris.unipa.it]

- 6. (PDF) Synthesis of Bioactive Heterocycles From [research.amanote.com]

- 7. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jelsciences.com [jelsciences.com]

- 9. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds” - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and pharmacological evaluation of 4-hydroxyphenylglycine and 4-hydroxyphenylglycinol derivatives as GPR88 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Significance of (p-Hydroxyphenyl)glyoxal Adducts

An In-Depth Technical Guide to the Spectroscopic Properties of (p-Hydroxyphenyl)glyoxal Adducts

(p-Hydroxyphenyl)glyoxal (HPGO) is an α-dicarbonyl compound that belongs to a class of highly reactive molecules known for their ability to modify biological macromolecules. These reactions, often a form of protein glycation, result in the formation of covalent adducts, which are implicated in a range of biological processes, from the aging of tissues to the development of chronic diseases like diabetes.[1][2] In the realm of pharmacology and drug development, the formation of such adducts by drug metabolites is a critical area of study, as it can be linked to both therapeutic mechanisms and toxicity profiles.[3][4][5]

The covalent modification of proteins or nucleic acids by HPGO can alter their structure and function, potentially leading to immunogenic responses or cellular damage.[2][4] Therefore, the ability to accurately detect, identify, and quantify HPGO adducts is paramount for researchers in toxicology, drug metabolism, and clinical chemistry. This guide provides a comprehensive overview of the spectroscopic techniques employed to characterize these adducts, offering field-proven insights into experimental design, execution, and data interpretation.

Part 1: The Chemistry of Adduct Formation

Understanding the spectroscopic properties of HPGO adducts begins with an appreciation of their formation chemistry. HPGO reacts readily with nucleophilic groups in biomolecules. The primary targets are the side chains of specific amino acids within proteins, most notably the guanidino group of arginine.[6][7][8] Reactions also occur with the ε-amino group of lysine and the sulfhydryl group of cysteine, as well as with nucleic acid bases like guanine.[6][8][9][10][11]

The reaction with arginine is particularly significant and has been studied extensively. It proceeds through the formation of unstable intermediates to yield more stable, often cyclic, products.[7][12][13] Spectrophotometric studies have revealed that the reaction of HPGO with arginine involves at least two identifiable intermediates.[7] The kinetics of these reactions are pH-dependent, with rates generally increasing at higher pH values.[6]

Expert Insight: The choice of buffer is critical when studying these reactions. Borate buffers, for instance, have been shown to significantly accelerate the reaction between phenylglyoxals and arginine, which can be a useful tool for targeted modification studies but may not reflect true physiological rates.[7] It is essential to perform control experiments to understand the buffer's influence on the reaction kinetics.

Below is a generalized pathway for the reaction of HPGO with an arginine residue, a key interaction in protein modification.

Caption: Reaction pathway of HPGO with an arginine residue.

Part 2: Spectroscopic Characterization Toolkit

A multi-faceted spectroscopic approach is essential for the unambiguous characterization of HPGO adducts. Each technique provides a unique piece of the puzzle, from initial detection to complete structural elucidation.

UV-Visible (UV-Vis) Spectrophotometry

Principle & Causality: UV-Vis spectrophotometry is a foundational technique for monitoring the formation of HPGO adducts. The reaction's progress can be followed by observing changes in the electronic absorption spectrum. HPGO itself possesses a distinct chromophore, and its reaction with arginyl residues leads to the formation of new products with unique spectral characteristics. This method is valuable for initial screening and kinetic analysis due to its simplicity and real-time monitoring capabilities.[7] Time-resolved spectra can reveal the presence of reaction intermediates.[7]

Experimental Protocol: Kinetic Analysis of Adduct Formation

-

Reagent Preparation: Prepare stock solutions of HPGO in a suitable solvent (e.g., ethanol or DMSO) and the target peptide/protein in the desired reaction buffer (e.g., 50 mM sodium phosphate, pH 7.4).

-

Instrument Setup: Equilibrate a dual-beam spectrophotometer to the reaction temperature (e.g., 37°C).

-

Baseline Correction: Record a baseline spectrum using the reaction buffer.

-

Reaction Initiation: In a quartz cuvette, mix the peptide/protein solution with the buffer. Place the cuvette in the spectrophotometer and initiate the reaction by adding a small aliquot of the HPGO stock solution. Mix thoroughly.

-

Data Acquisition: Immediately begin recording spectra at regular intervals (e.g., every 1-2 minutes) over a relevant wavelength range (e.g., 250-500 nm). The formation of certain adducts can be monitored at specific wavelengths, such as 336 nm.[7]

-

Control Reactions: Run parallel experiments with HPGO alone and the peptide/protein alone in the buffer to account for any background absorbance changes.

Data Interpretation: An increase in absorbance at a characteristic wavelength for the adduct, or a decrease in the HPGO-specific absorbance, indicates adduct formation. Plotting absorbance versus time allows for the determination of initial reaction rates.

| Compound/Adduct Type | Typical λmax (nm) | Notes |

| (p-Hydroxyphenyl)glyoxal (HPGO) | ~290-300 nm | Varies with solvent and pH. |

| HPGO-Arginine Adduct | ~330-340 nm | A common wavelength to monitor the formation of the stable adduct.[7] |

| Reaction Intermediates | Variable | May appear as transient peaks at different wavelengths (e.g., 458 nm).[7] |

Table 1: Representative UV-Vis Absorption Maxima for HPGO and its Adducts.

Fluorescence Spectroscopy

Principle & Causality: Many advanced glycation end products (AGEs), the class of molecules to which HPGO adducts belong, are inherently fluorescent.[1][14] This property provides a highly sensitive method for their detection. The formation of new fluorophores upon reaction of HPGO with amino acid residues results in a measurable increase in fluorescence intensity, which can be used to quantify the extent of modification.[15]

Experimental Protocol: Detection of Fluorescent Adducts

-

Sample Preparation: Incubate the protein (e.g., bovine serum albumin, BSA, at 10 mg/mL) with HPGO (e.g., 1-5 mM) in phosphate-buffered saline (PBS), pH 7.4, at 37°C for a set period (e.g., 24-72 hours). Include a protein-only control.

-

Sample Dilution: After incubation, dilute the samples in PBS to an appropriate concentration to avoid inner filter effects.

-

Instrument Setup: Use a spectrofluorometer. Set the excitation and emission slit widths (e.g., 5 nm).

-

Wavelength Scanning: First, perform an excitation scan (while monitoring a fixed emission wavelength) and an emission scan (with a fixed excitation wavelength) to determine the optimal excitation (Ex) and emission (Em) maxima for the adducts formed.

-

Quantitative Measurement: Measure the fluorescence intensity of all samples (including controls) at the determined Ex/Em maxima.

Data Interpretation: A significant increase in fluorescence intensity in the HPGO-treated sample compared to the control indicates the formation of fluorescent adducts. The intensity is proportional to the concentration of the adduct, allowing for semi-quantitative comparisons.

| Adduct Source | Typical Excitation (nm) | Typical Emission (nm) |

| Glyoxal-derived AGEs | ~320-330 nm | ~380-390 nm |

| Methylglyoxal-derived AGEs | ~330-370 nm | ~380-440 nm |

| General Protein Glycation | ~370 nm | ~440 nm |

Table 2: Common Fluorescence Wavelengths for Glycation Adducts. Note: Specific values for HPGO adducts should be determined empirically.[14]

Mass Spectrometry (MS)

Principle & Causality: Mass spectrometry is the gold standard for confirming covalent modification and identifying the exact site of adduction. High-resolution MS provides a precise mass measurement of the modified peptide or protein, and tandem MS (MS/MS) fragments the molecule to pinpoint the modified amino acid residue.[16] This level of detail is indispensable for understanding the specific molecular consequences of HPGO exposure.

Experimental Protocol: Peptide Mapping and Adduct Site Identification

-

Adduct Formation & Digestion:

-

React the target protein with HPGO as described previously.

-

Remove excess HPGO using a desalting column or dialysis.

-

Denature, reduce, and alkylate the protein.

-

Digest the protein into smaller peptides using a specific protease, typically trypsin.

-

-

LC-MS/MS Analysis:

-

Separate the resulting peptide mixture using nanoflow liquid chromatography (nLC).

-

Introduce the eluting peptides directly into a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).[16]

-

The instrument should be operated in a data-dependent acquisition (DDA) mode, where it performs a full MS scan followed by MS/MS scans on the most abundant precursor ions.

-

-

Data Analysis:

-

Use a database search algorithm (e.g., Mascot, Sequest) to match the acquired MS/MS spectra against the known sequence of the target protein.

-

Crucially, include the mass of the HPGO adduct as a variable modification on potential target residues (Arg, Lys, Cys). The mass shift for the addition of one HPGO molecule followed by the loss of two water molecules (a common reaction with arginine) is +118.03 Da.

-

Data Interpretation: The identification of a peptide with a mass corresponding to the native peptide plus the mass of the HPGO adduct confirms modification. The MS/MS spectrum provides definitive proof of the modification site. Fragment ions (b- and y-ions) containing the modified residue will show the corresponding mass shift, localizing the adduct to a specific amino acid.[17]

| Modification | Target Residue | Mass Shift (Monoisotopic, Da) |

| HPGO Adduct (dehydrated) | Arginine | +118.0317 |

| HPGO Adduct (hydrated) | Arginine | +154.0426 |

Table 3: Expected Mass Shifts for HPGO Modification of Arginine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Causality: While MS is powerful for identification, NMR spectroscopy is unparalleled for the complete, de novo structural elucidation of small molecule adducts.[13][18] By analyzing the chemical environment of each atom (specifically ¹H and ¹³C), NMR can reveal the precise atomic connectivity and stereochemistry of the final adduct structure. This is essential for understanding the exact chemical transformation that has occurred.

Experimental Protocol: Structural Elucidation of a Purified Adduct

-

Adduct Synthesis and Purification: Synthesize the adduct by reacting HPGO with a model compound (e.g., Nα-acetyl-arginine) under controlled conditions. This is necessary because NMR requires pure samples in relatively high concentrations.

-

Purification: Purify the target adduct using techniques like preparative HPLC.[13]

-

Sample Preparation: Dissolve the purified adduct in a deuterated solvent (e.g., D₂O or DMSO-d₆).

-

NMR Data Acquisition:

-

Acquire a 1D ¹H spectrum to visualize all proton signals.

-

Acquire a 1D ¹³C spectrum (often using DEPT to determine CH, CH₂, and CH₃ groups).

-

Acquire 2D spectra (e.g., COSY, HSQC, HMBC) to establish correlations between protons and carbons, allowing for the piecing together of the molecular structure.

-

-

Structure Determination: Analyze the chemical shifts, coupling constants, and 2D correlations to assign all signals and confirm the final structure.

Data Interpretation: The formation of the adduct results in characteristic shifts in the NMR spectrum. For an HPGO-arginine adduct, the signals corresponding to the guanidino group protons and carbons will disappear and be replaced by new signals corresponding to the newly formed heterocyclic ring structure.[13] Comparing these shifts to those predicted by computational models can further validate the proposed structure.[19]

Part 3: An Integrated Workflow for Adduct Analysis

A logical and efficient investigation of HPGO adducts follows a tiered approach, moving from broad detection to specific characterization.

Caption: Integrated workflow for HPGO adduct analysis.

Conclusion

The characterization of (p-Hydroxyphenyl)glyoxal adducts is a complex analytical challenge that is critical for advancing our understanding of toxicology and drug safety.[3] No single technique can provide a complete picture. A synergistic application of UV-Vis spectrophotometry for kinetic studies, fluorescence spectroscopy for sensitive detection, mass spectrometry for unambiguous identification, and NMR spectroscopy for definitive structural elucidation provides the robust, multi-angled view required. By following the structured workflows and self-validating protocols outlined in this guide, researchers can confidently navigate the complexities of HPGO adduct analysis and generate high-quality, reliable data to support their scientific and drug development objectives.

References

- Protein Glycation by Glyoxal Promotes Amyloid Formation by Islet Amyloid Polypeptide - PMC - NIH. (n.d.). National Center for Biotechnology Information.

-

The reaction of phenylglyoxal and related agents with proteins. (n.d.). ResearchGate. Retrieved from [Link]

-

NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. (2019). ADMET and DMPK. Retrieved from [Link]

-

UV/Vis absorption spectra of the GX-Gly mixtures after reaction for... (n.d.). ResearchGate. Retrieved from [Link]

-

Comprehensive Mass Spectrometric Mapping of the Hydroxylated Amino Acid residues of the α1(V) Collagen Chain. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Spectroscopic studies of the protein-methylglyoxal adduct. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Arginine modification by phenylglyoxal and (p-hydroxyphenyl)glyoxal: reaction rates and intermediates. (n.d.). PubMed. Retrieved from [Link]

-

Drug-Protein Adducts: Chemistry, Mechanisms of Toxicity, and Methods of Characterization. (2016). PubMed. Retrieved from [Link]

-

Characterization of Protein Secondary Structure From NMR Chemical Shifts. (n.d.). PubMed. Retrieved from [Link]

-

Reaction of phenylglyoxal and (p-hydroxyphenyl) glyoxal with arginines and cysteines in the alpha subunit of tryptophan synthase. (n.d.). PubMed. Retrieved from [Link]

-

Fluorescence emission spectroscopy of whey protein after glycation,... (n.d.). ResearchGate. Retrieved from [Link]

-

Glyoxal-derived advanced glycation end products (GO-AGEs) with UVB critically induce skin inflammaging: in vitro and in silico approaches. (2024). PubMed. Retrieved from [Link]

-

Drug-Protein Adducts—Chemistry, Mechanisms of Toxicity, and Methods of Characterization. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE. (n.d.). Waters Corporation. Retrieved from [Link]

-

On the reaction of guanine with glyoxal, pyruvaldehyde, and kethoxal, and the structure of the acylguanines. A new synthesis of N2-alkylguanines. (1969). PubMed. Retrieved from [Link]

-

Drug-protein adducts: an industry perspective on minimizing the potential for drug bioactivation in drug discovery and development. (2004). PubMed. Retrieved from [Link]

-

Mass Spectrometry for Post-Translational Modifications. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

DNA modifications by the mutagen glyoxal: adduction to G and C, deamination of C and GC and GA cross-linking. (n.d.). PubMed. Retrieved from [Link]

-

Formation of Arginine Modifications in a Model System of N α - tert -Butoxycarbonyl (Boc)-Arginine with Methylglyoxal. (n.d.). ResearchGate. Retrieved from [Link]

-

Novel Fluorometric Assay of Antiglycation Activity Based on Methylglyoxal-Induced Protein Carbonylation. (2023). MDPI. Retrieved from [Link]

-

An Investigation into the Adduct Forming Potential of Drugs of Abuse with Peptides and Proteins. (2018). FIU Digital Commons. Retrieved from [Link]

-

Formation of arginine modifications in a model system of Nα-tert-butoxycarbonyl (Boc)-arginine with methylglyoxal. (2011). PubMed. Retrieved from [Link]

-

Fructose and methylglyoxal-induced glycation alters structural and functional properties of salivary proteins, albumin and lysozyme. (n.d.). PLOS One. Retrieved from [Link]

-

Protein glycation: creation of catalytic sites for free radical generation. (n.d.). PubMed. Retrieved from [Link]

-

Glyoxals as in vivo RNA structural probes of guanine base-pairing. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Drug-Protein Adducts: An Industry Perspective on Minimizing the Potential for Drug Bioactivation in Drug Discovery and Development. (n.d.). ResearchGate. Retrieved from [Link]

-

Structural studies of malonaldehyde–glyoxal and malonaldehyde–methylglyoxal etheno adducts of adenine nucleosides based on spectroscopic methods and DFT-GIAO calculations. (2016). ResearchGate. Retrieved from [Link]

Sources

- 1. Protein Glycation by Glyoxal Promotes Amyloid Formation by Islet Amyloid Polypeptide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein glycation: creation of catalytic sites for free radical generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Drug-Protein Adducts: Chemistry, Mechanisms of Toxicity, and Methods of Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Drug-protein adducts: an industry perspective on minimizing the potential for drug bioactivation in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Arginine modification by phenylglyoxal and (p-hydroxyphenyl)glyoxal: reaction rates and intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reaction of phenylglyoxal and (p-hydroxyphenyl) glyoxal with arginines and cysteines in the alpha subunit of tryptophan synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Spectroscopic studies of the protein-methylglyoxal adduct - PMC [pmc.ncbi.nlm.nih.gov]

- 10. On the reaction of guanine with glyoxal, pyruvaldehyde, and kethoxal, and the structure of the acylguanines. A new synthesis of N2-alkylguanines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DNA modifications by the mutagen glyoxal: adduction to G and C, deamination of C and GC and GA cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Formation of arginine modifications in a model system of Nα-tert-butoxycarbonyl (Boc)-arginine with methylglyoxal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Fructose and methylglyoxal-induced glycation alters structural and functional properties of salivary proteins, albumin and lysozyme | PLOS One [journals.plos.org]

- 16. Comprehensive Mass Spectrometric Mapping of the Hydroxylated Amino Acid residues of the α1(V) Collagen Chain - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mass Spectrometry for Post-Translational Modifications - Neuroproteomics - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties | ADMET and DMPK [pub.iapchem.org]

- 19. researchgate.net [researchgate.net]

Introduction: The Strategic Advantage of Arginine Modification

An In-Depth Technical Guide to (p-Hydroxyphenyl)glyoxal (HPG) for Advanced Research Applications

In the landscape of protein chemistry and drug development, the ability to selectively modify amino acid residues is a cornerstone of functional analysis and bioconjugation. While lysine and cysteine have traditionally been the primary targets for such modifications, their respective challenges—ubiquity in the case of lysine leading to heterogeneous products, and the frequent necessity for mutagenesis for surface-exposed cysteines—have driven the search for alternative strategies.[1] (p-Hydroxyphenyl)glyoxal (HPG), a versatile dicarbonyl reagent, has emerged as a superior tool for the specific and quantifiable modification of arginine residues.[2]

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It details the fundamental properties of HPG, the causality behind its reaction mechanism, a field-proven experimental protocol for its use, and its broader applications in modern biochemical research.

Physicochemical Properties of (p-Hydroxyphenyl)glyoxal

A precise understanding of a reagent's properties is critical for experimental design and reproducibility. HPG is typically supplied as a stable monohydrate, which must be accounted for when preparing solutions of a specific molarity.

| Property | Value | Source(s) |

| Chemical Name | 2-(4-Hydroxyphenyl)-2-oxoacetaldehyde | [3][4] |

| Common Synonyms | p-Hydroxyphenylglyoxal, 4-Hydroxyphenylglyoxal, HPG | [3][5][6] |

| CAS Number | 24645-80-5 (Anhydrous & commonly for Monohydrate) | [2][3][4][5][6][7] |

| 197447-05-5 (Monohydrate) | [2] | |

| Molecular Formula | C₈H₆O₃ (Anhydrous) C₈H₆O₃·H₂O (Monohydrate) | [6][7] |

| Molecular Weight | 150.13 g/mol (Anhydrous) | [2][4][6][7] |

| 168.15 g/mol (Monohydrate) | [2][3] | |

| Appearance | Off-white to light yellow crystalline powder | [2] |

| Solubility | Partially soluble in cold water; soluble in aqueous buffers | [8] |

| Storage Conditions | Store desiccated in a freezer, under -20°C or at 0-8°C | [7] |

The Chemistry of Arginine Modification

The utility of HPG is grounded in its specific reaction with the guanidinium group of arginine residues under mild alkaline conditions.

Mechanism of Action

The core reaction involves the two adjacent carbonyl groups of HPG attacking the nucleophilic guanidinium group of an arginine side chain. While the precise stoichiometry can vary, the most stable product typically involves two molecules of HPG condensing with one guanidinium group to form a stable, substituted dihydroxy-imidazolidine derivative.[8] This reaction is highly favorable at a pH between 7 and 9.

Causality Behind Experimental Conditions: The choice of a pH 9.0 buffer is a critical, deliberate decision. The guanidinium group of arginine has a high pKa (~12.5), meaning it is protonated and positively charged at physiological pH. Raising the pH to 9.0 increases the population of deprotonated, more nucleophilic guanidinium groups, thereby accelerating the reaction rate with HPG.

Spectrophotometric Quantification

A key advantage of HPG is that the resulting adduct possesses a distinct chromophore that strongly absorbs light at 340 nm. This feature allows for the direct, non-destructive quantification of modified arginine residues using Beer's Law (A = εbc). The established molar extinction coefficient (ε) for the HPG-arginine adduct at pH 9.0 is 18,300 M⁻¹cm⁻¹.[3]

Experimental Protocol: Quantifying Arginine Modification

This protocol provides a self-validating system for the reliable modification and quantification of accessible arginine residues in a protein sample.

Materials

-

Protein of interest (e.g., ~1 mg/mL solution)

-

(p-Hydroxyphenyl)glyoxal (HPG), monohydrate (MW: 168.15 g/mol )

-

Buffer: 100 mM Sodium Pyrophosphate, pH 9.0

-

Reagent Diluent: Deionized water

-

pH adjustment: 1 M NaOH

-

Desalting column (e.g., G-25) or dialysis cassette (3 kDa MWCO)

-

UV-Vis Spectrophotometer and quartz cuvettes

Step-by-Step Methodology

-

Protein Preparation : Prepare the protein sample at a known concentration (e.g., 10 µM) in 100 mM sodium pyrophosphate buffer, pH 9.0.[3] An accurate initial protein concentration is crucial for later calculations.

-

HPG Stock Solution Preparation :

-

Weigh out an appropriate amount of HPG monohydrate. To make a 0.1 M solution, dissolve 16.8 mg in 1 mL of deionized water.

-

Adjust the pH of the HPG solution to 9.0 with dilute NaOH.[3] This is a critical step to prevent the reagent from altering the pH of the reaction buffer.

-

-

Reaction Setup :

-

To a 90 µL aliquot of the protein solution, add 10 µL of the 0.1 M HPG stock solution (this yields a final HPG concentration of 10 mM).

-

Expert Insight: A 1000-fold molar excess of HPG over protein is a robust starting point to drive the reaction to completion. For optimization, a titration of HPG concentrations (e.g., 0.5 mM to 20 mM) can be performed.

-

Incubate the reaction mixture for 1 to 3 hours at room temperature, protected from light.[3]

-

-

Removal of Excess Reagent :

-

Trustworthiness Check: This step is essential because unreacted HPG also absorbs UV light and will interfere with the measurement at 340 nm.

-

Purify the modified protein using a pre-equilibrated desalting column or by dialyzing against an appropriate buffer (e.g., PBS or the reaction buffer) to remove all unreacted HPG.

-

-

Spectrophotometric Analysis :

-

Measure the absorbance of the purified, modified protein solution at 280 nm (for protein concentration) and 340 nm (for HPG-adduct concentration) using the purification buffer as a blank.

-

Use an unmodified protein sample that has undergone the same purification process as a control.

-

-

Calculation of Degree of Modification :

-

Step 6a: Determine the concentration of the modified protein using its absorbance at 280 nm and its specific extinction coefficient.

-

Step 6b: Calculate the concentration of the HPG-arginine adduct using the absorbance at 340 nm and the molar extinction coefficient of 18,300 M⁻¹cm⁻¹.[3]

-

Step 6c: The Degree of Modification (moles of HPG adduct per mole of protein) is calculated by dividing the result from 6b by the result from 6a.

-

Comparative Analysis and Advanced Applications

HPG offers distinct advantages over other common arginine-modifying reagents and enables sophisticated research applications.

Comparative Analysis